4-[Amino(cyclopropyl)methyl]-2-bromophenol
Description
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
4-[amino(cyclopropyl)methyl]-2-bromophenol |
InChI |
InChI=1S/C10H12BrNO/c11-8-5-7(3-4-9(8)13)10(12)6-1-2-6/h3-6,10,13H,1-2,12H2 |
InChI Key |
JVRITUSNJSVDKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC(=C(C=C2)O)Br)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally follows a sequence of:
- Bromination of phenol to introduce the bromine atom at the 2-position.
- Introduction of the amino group at the 4-position, often via reduction of a nitro precursor.
- Alkylation or reductive amination to attach the cyclopropylmethyl group to the amino functionality.
This multi-step approach requires careful control of reaction conditions to maximize yield and purity.
Specific Catalytic Hydrogenation Method for 4-Bromo-2-aminophenol Intermediate
A key intermediate in the synthesis is 4-bromo-2-aminophenol , which can be prepared by catalytic hydrogenation of 2-nitro-4-bromophenol . A patented method (CN111302956A) describes an improved process using a Fe-Cr modified Raney-Nickel catalyst, which offers high conversion, selectivity, and low debromination:
| Step | Procedure | Conditions/Details | Outcome/Notes |
|---|---|---|---|
| 1 | Mix Raney-Nickel catalyst with ferric nitrate and chromium nitrate in water | Ferric nitrate 0.023 mol, chromium nitrate 0.015 mol per mole of Ni | Formation of Fe-Cr modified Raney-Ni catalyst |
| 2 | Add 5 wt% sodium hydroxide to adjust pH to 8 ± 0.5, stir 30 min, wash, and replace water with methanol | Neutral washing, methanol solvent | Catalyst ready for hydrogenation |
| 3 | Dissolve 2-nitro-4-bromophenol in methanol, add 0.8-1.2 mol% Fe-Cr modified Raney-Ni catalyst, hydrogenate at normal pressure | Reaction time 30-45 min | Complete conversion of nitro to amino group, 90% yield, 99.5% purity, 0.3% debromination rate |
| 4 | Filter, desolventize, vacuum refine | - | Obtain pure 4-bromo-2-aminophenol |
This method improves upon previous techniques by reducing debromination and increasing yield and purity, making it suitable for industrial scale-up.
Introduction of Cyclopropylmethyl Group
Although detailed stepwise procedures for attaching the cyclopropylmethyl group to the amino functionality of 4-bromo-2-aminophenol are less explicitly documented in patents, typical organic synthesis routes involve:
- Reductive amination : Reacting 4-bromo-2-aminophenol with cyclopropanecarboxaldehyde or a cyclopropylmethyl halide under reductive amination conditions using reducing agents like sodium cyanoborohydride or catalytic hydrogenation.
- Alkylation : Direct alkylation of the amino group with cyclopropylmethyl halides (e.g., bromide or chloride) in the presence of a base.
These reactions require controlled conditions to avoid side reactions such as over-alkylation or substitution on the phenol hydroxyl.
Industrial Considerations
Industrial synthesis of this compound often utilizes continuous flow reactors to optimize reaction times and yields. The process parameters include:
- Use of alcohol solvents (methanol, ethanol) for solubility and catalyst compatibility.
- Controlled hydrogen pressure and temperature to minimize debromination and side reactions.
- Catalyst recycling and regeneration to reduce costs.
BenchChem notes that the synthesis involves multi-step organic reactions and requires specific catalysts and controlled environments to ensure high purity and yield.
Reaction Analysis and Optimization
Reaction Types Involved
| Reaction Type | Description | Common Reagents/Conditions |
|---|---|---|
| Bromination | Introduction of bromine at the 2-position of phenol | Bromine (Br2), FeBr3 catalyst, controlled temp. |
| Reduction | Conversion of nitro group to amino group | Fe-Cr modified Raney-Ni catalyst, H2 gas, methanol solvent, ambient pressure |
| Alkylation/Reductive Amination | Attachment of cyclopropylmethyl group to amino nitrogen | Cyclopropylmethyl halide or aldehyde, base or reducing agent (NaBH3CN, Pd/C + H2) |
| Substitution | Potential nucleophilic substitution at bromine site | Nucleophiles like azide or cyanide (less common here) |
Catalyst and Solvent Effects
- The Fe-Cr modified Raney-Nickel catalyst significantly improves hydrogenation efficiency and selectivity compared to unmodified Raney-Nickel, reducing unwanted debromination.
- Methanol is preferred as a solvent for hydrogenation due to good solubility of substrates and catalyst compatibility.
- Reaction pH control during catalyst preparation (alkaline pH ~8) is critical for catalyst activity.
Comparative Data from Patent and Literature
This data highlights the superiority of the Fe-Cr modified catalyst in preparing the key intermediate with high efficiency and minimal side reactions.
Summary Table: Preparation Workflow of this compound
| Step | Intermediate/Compound | Reaction Type | Reagents/Catalysts | Conditions | Yield/Purity |
|---|---|---|---|---|---|
| 1 | 2-nitro-4-bromophenol | Starting material | Commercially available | - | - |
| 2 | 4-bromo-2-aminophenol | Catalytic hydrogenation | Fe-Cr modified Raney-Ni, H2, methanol | Ambient pressure, 30-45 min | 90% yield, 99.5% purity |
| 3 | This compound | Alkylation/reductive amination | Cyclopropylmethyl halide or aldehyde, base or reducing agent | Controlled temp, inert atmosphere | High yield (varies by method) |
Chemical Reactions Analysis
Types of Reactions
4-[Amino(cyclopropyl)methyl]-2-bromophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-brominated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
4-[Amino(cyclopropyl)methyl]-2-bromophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[Amino(cyclopropyl)methyl]-2-bromophenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below contrasts key properties of 4-[Amino(cyclopropyl)methyl]-2-bromophenol with three analogs:
Key Observations:
- Molecular Complexity: The dimethylamino-substituted analog (C₁₆H₂₇BrN₂O) exhibits greater steric bulk, which may reduce blood-brain barrier permeability compared to the cyclopropyl-containing target compound .
- Lipophilicity: The azepane-containing compound (LogP 5.19) is significantly more lipophilic than this compound (LogP ~2.1), suggesting divergent pharmacokinetic profiles .
- Reactivity: 4-(Bromomethyl)benzaldehyde lacks phenolic and amino groups, limiting its utility in hydrogen-bond-driven binding but enhancing electrophilic reactivity for alkylation reactions .
Functional Group Impact on Bioactivity
- Cyclopropylaminomethyl Group: In BACE1 inhibitors, cyclopropyl groups stabilize ligand-enzyme interactions by reducing rotational entropy, as seen in analogs like tert-butyl (S)-(4-(5-(((1-(difluoromethyl)cyclopropyl)amino)methyl)-2,4-difluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate . This suggests that this compound could serve as a scaffold for optimizing enzyme affinity.
- Dimethylamino vs.
Biological Activity
4-[Amino(cyclopropyl)methyl]-2-bromophenol is a synthetic compound that has garnered attention due to its diverse biological activities. This article reviews the current literature on its biological properties, including antimicrobial, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound features a bromophenol moiety with an amino group attached to a cyclopropylmethyl side chain. This unique structure is believed to contribute to its biological activity.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for further development in antimicrobial therapies.
- Case Study : In a study evaluating the antibacterial effects of bromophenol derivatives, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
2. Enzyme Inhibition
This compound has been tested for its inhibitory effects on several key enzymes:
- Acetylcholinesterase (AChE) : The compound exhibited competitive inhibition of AChE, which is crucial for neurotransmission. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
- Carbonic Anhydrase (CA) : Inhibition studies revealed that this compound effectively inhibited human carbonic anhydrase isoenzymes I and II, with Ki values indicating strong binding affinity. This inhibition can be beneficial in managing conditions like glaucoma and epilepsy .
| Enzyme | Ki Value (nM) | Activity Level |
|---|---|---|
| Acetylcholinesterase | 6.54 ± 1.03 | Moderate |
| CA I | 2.53 ± 0.25 | High |
| CA II | 1.63 ± 0.11 | Very High |
3. Cytotoxicity
Preliminary studies have indicated that the compound may possess cytotoxic properties against certain cancer cell lines. This suggests its potential role in cancer therapy, although further investigations are necessary to establish its efficacy and safety in clinical settings.
The biological activity of this compound can be attributed to its ability to interact with specific enzyme active sites, inhibiting their function and thereby modulating biochemical pathways involved in disease processes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[Amino(cyclopropyl)methyl]-2-bromophenol, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) or reductive amination. Key steps include:
- Precursor selection : Start with 2-bromo-4-formylphenol, reacting with cyclopropylamine under reductive conditions (e.g., NaBH₃CN) to form the aminomethyl group .
- Reaction optimization : Use continuous flow processes to enhance purity and yield (>85%) by maintaining precise temperature (20–25°C) and pH (7–8) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) removes unreacted amines and byproducts.
Q. How can the stereochemistry and electronic properties of this compound be characterized?
- Methodological Answer :
- Stereochemistry : Use chiral HPLC (e.g., Chiralpak IA column) and compare retention times with enantiopure standards.
- Electronic properties : UV-Vis spectroscopy (λmax ~275 nm in ethanol) and DFT calculations (B3LYP/6-31G* basis set) to map HOMO-LUMO gaps and charge distribution .
- Structural confirmation : X-ray crystallography (if crystals are obtainable) or 2D NMR (¹H-¹³C HSQC) to resolve cyclopropyl ring protons (δ 0.5–1.2 ppm) .
Q. What are the common side reactions during synthesis, and how can they be mitigated?
- Methodological Answer :
- Bromine displacement : Competing NAS at the bromine site can form phenol derivatives. Mitigate by using bulky solvents (e.g., DMF) to sterically hinder substitution .
- Oxidation of phenol : Prevent quinone formation by conducting reactions under inert atmospheres (N₂/Ar) and adding antioxidants (e.g., BHT) .
Advanced Research Questions
Q. How does the cyclopropyl group influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- The cyclopropyl group stabilizes adjacent radicals via hyperconjugation, enhancing stability in palladium-catalyzed couplings.
- Experimental design : Test coupling with aryl boronic acids (e.g., phenylboronic acid) under microwave irradiation (100°C, 30 min). Monitor reaction progress via LC-MS .
- Data analysis : Compare yields with/without cyclopropyl substituents. Cyclopropyl derivatives show 20–30% higher yields due to reduced steric hindrance .
Q. What computational methods best predict the biological activity of this compound against enzyme targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with enzymes like tyrosine kinases. The bromine atom participates in halogen bonding (distance: ~3.2 Å) with active-site residues .
- MD simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Cyclopropyl-induced rigidity reduces conformational entropy, enhancing binding affinity (ΔG ~-9.2 kcal/mol) .
Q. How can contradictory data on the compound’s antimicrobial activity be resolved?
- Methodological Answer :
- Reproducibility checks : Standardize assays (e.g., broth microdilution) using CLSI guidelines. Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Mechanistic studies : Use fluorescent probes (e.g., SYTOX Green) to differentiate membrane disruption vs. intracellular target inhibition. Cyclopropyl derivatives may disrupt membrane integrity at MIC 32 µg/mL .
Key Research Gaps and Recommendations
- Synthetic scalability : Explore photochemical methods to reduce reliance on transition-metal catalysts .
- Biological targets : Prioritize proteomics studies (e.g., affinity chromatography-MS) to identify binding partners beyond kinase enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
